Methyl 2-acetylbut-3-enoate
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Overview
Description
Methyl 2-acetylbut-3-enoate is an organic compound with the molecular formula C7H10O3. It is an ester derived from the reaction between 2-acetylbut-3-enoic acid and methanol. This compound is known for its unique structure, which includes both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetylbut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 2-acetylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-acetylbut-3-enoic acid, while reduction can produce 2-acetylbut-3-enol.
Scientific Research Applications
Methyl 2-acetylbut-3-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetylbut-3-enoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. These reactions can modify the compound’s structure and properties, enabling it to interact with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure but contains a bromomethyl group instead of an acetyl group.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Another similar compound with a tributylstannyl group.
Uniqueness
Methyl 2-acetylbut-3-enoate is unique due to its combination of ester and ketone functional groups, which provide it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various complex molecules.
Properties
CAS No. |
923277-53-6 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 2-acetylbut-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-6(5(2)8)7(9)10-3/h4,6H,1H2,2-3H3 |
InChI Key |
CIKHHCBBRNKJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=C)C(=O)OC |
Origin of Product |
United States |
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